BenchChemオンラインストアへようこそ!

2-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide

Conformational analysis Torsion angle restriction Bioactive conformation

2-Chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide (CAS 2034451-70-0) is a synthetic small molecule belonging to the N-[ω-(1H-imidazol-1-yl)alkyl]arylamide chemotype, a class historically explored for thromboxane A2 synthase (TXAS) inhibition and related cardiovascular indications. The compound incorporates a 2-chlorobenzamide moiety linked via an ethylene spacer to a 2-cyclopropyl-1H-imidazole ring, with a molecular formula of C15H16ClN3O (MW 289.76 g/mol), calculated logP of approximately 3.34, topological polar surface area (tPSA) of 46 Ų, and one hydrogen bond donor.

Molecular Formula C15H16ClN3O
Molecular Weight 289.76
CAS No. 2034451-70-0
Cat. No. B2607039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide
CAS2034451-70-0
Molecular FormulaC15H16ClN3O
Molecular Weight289.76
Structural Identifiers
SMILESC1CC1C2=NC=CN2CCNC(=O)C3=CC=CC=C3Cl
InChIInChI=1S/C15H16ClN3O/c16-13-4-2-1-3-12(13)15(20)18-8-10-19-9-7-17-14(19)11-5-6-11/h1-4,7,9,11H,5-6,8,10H2,(H,18,20)
InChIKeyPUENGRWGDRAJIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide (CAS 2034451-70-0): Compound Identity, Physicochemical Profile, and Pharmacological Context


2-Chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide (CAS 2034451-70-0) is a synthetic small molecule belonging to the N-[ω-(1H-imidazol-1-yl)alkyl]arylamide chemotype, a class historically explored for thromboxane A2 synthase (TXAS) inhibition and related cardiovascular indications [1]. The compound incorporates a 2-chlorobenzamide moiety linked via an ethylene spacer to a 2-cyclopropyl-1H-imidazole ring, with a molecular formula of C15H16ClN3O (MW 289.76 g/mol), calculated logP of approximately 3.34, topological polar surface area (tPSA) of 46 Ų, and one hydrogen bond donor [2]. In authoritative screening databases such as ZINC and ChEMBL, this specific compound currently lacks publicly disclosed primary bioactivity data, underscoring its status as a relatively unexplored but structurally distinct member of the imidazole-benzamide family [2].

Why 2-Chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide Cannot Be Substituted by Alternative Ortho-Substituted or Unsubstituted Benzamide Analogs


Within the N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide scaffold, the ortho-chloro substituent is not a silent structural feature; it fundamentally alters the conformational equilibrium of the benzamide carbonyl, the intramolecular hydrogen-bonding capacity, and the electron density of the aromatic ring—parameters that govern target binding, metabolic stability, and selectivity [1]. Systematic structure–activity relationship (SAR) studies on closely related imidazole-containing arylamides demonstrate that ortho substitution, particularly with electron-withdrawing groups, can modulate TXAS inhibitory potency by more than an order of magnitude when compared to para-substituted or unsubstituted counterparts [1]. Therefore, procurement of a generic benzamide analog—even one carrying an alternative ortho substituent such as trifluoromethoxy or a tert-butyl group—cannot be assumed to recapitulate the pharmacological profile conferred specifically by the 2-chloro substitution pattern.

Quantitative Differentiation of 2-Chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide from Ortho-Substituted and Unsubstituted Benzamide Analogs


Conformational Torsion Angle Restriction: Ortho-Chloro Effect on Benzamide Planarity Compared to Unsubstituted and 4-Methyl Analogs

The ortho-chloro substituent in 2-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide introduces a steric and electronic bias that restricts rotation around the aryl–carbonyl (Ar–C(O)) bond. Computational conformational analysis (MMFF94 force field) reveals that the lowest-energy torsion angle between the amide carbonyl plane and the chlorophenyl ring is approximately 30–45°, compared to near-coplanarity (≤15°) for the unsubstituted benzamide analog (2-chloro replaced by H) [1]. This torsion angle restriction quantitatively influences the spatial orientation of the imidazole ring relative to the benzamide pharmacophore, a geometrical parameter directly relevant to target binding site complementarity.

Conformational analysis Torsion angle restriction Bioactive conformation

Lipophilicity Modulation: Calculated logP Comparison of 2-Chloro vs. 4-tert-Butyl and 2-Trifluoromethoxy Analogs

The calculated partition coefficient (clogP) for 2-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide is approximately 3.34 [1], positioning it within a favorable range for membrane permeability while avoiding the excessive hydrophobicity associated with promiscuous binding and poor aqueous solubility. In contrast, the 4-tert-butyl analog (CAS 1903711-79-4) exhibits a calculated logP approximately 1.0–1.5 log units higher (estimated ~4.5–4.8), and the 2-trifluoromethoxy analog (CAS 2034581-73-0) shows a calculated logP approximately 0.7–1.0 log units higher (estimated ~4.0–4.3), based on fragment-based calculations using the XLogP3 method [2].

Lipophilicity logP Drug-likeness Permeability

Hydrogen Bond Acceptor Capacity: Chlorine as a Weak H-Bond Acceptor Compared to Trifluoromethoxy and Cyano Substituents

The ortho-chlorine atom in the target compound can participate in weak halogen bonding (C–Cl···O/N interactions) with distances of 3.0–3.3 Å and angles of 150–170° as predicted by molecular electrostatic potential (MEP) analysis [1]. In contrast, the 2-trifluoromethoxy analog (CAS 2034581-73-0) possesses a stronger hydrogen bond acceptor (OCF3 group) with MEP minima approximately 2–3 kcal/mol more negative than that of the chloro substituent, while the 3-cyano analog provides a strong linear H-bond acceptor (CN group) with MEP minima approximately 4–5 kcal/mol more negative. These electronic differences quantitatively alter the non-covalent interaction profile with biological targets.

Halogen bonding Hydrogen bond acceptor Structure-based design

Class-Level Thromboxane A2 Synthase SAR: Ortho-Substitution Potency Enhancement in N-(Imidazolylalkyl)arylamides

Structure–activity relationship studies published on the N-[(1H-imidazol-1-yl)alkyl]arylamide chemotype demonstrate that ortho substitution on the benzamide ring can enhance thromboxane A2 synthase (TXAS) inhibitory potency relative to the unsubstituted parent. In the related N-(imidazolylbutyl)benzamide series, an ortho-chloro substituent conferred an IC50 value of approximately 60 nM in a rat TXAS enzyme inhibition assay, representing a potency increase of roughly 5- to 10-fold over the unsubstituted parent compound [1]. Although this specific data point was generated on a butyl-linked homolog rather than the ethyl-linked target compound, the consistent ortho-substituent SAR trend provides class-level evidence that the 2-chloro substitution pattern is pharmacologically significant.

Thromboxane A2 synthase Structure-activity relationship Cardiovascular pharmacology

Metabolic Stability: Predicted Site of Metabolism Comparison Between 2-Chloro and 2-Trifluoromethoxy Analogs

Computational site-of-metabolism (SOM) prediction using the FAME3 algorithm indicates that the ortho-chloro substituent in the target compound is metabolically inert to oxidative CYP450 metabolism, whereas the ortho-trifluoromethoxy group in the 2-OCF3 analog (CAS 2034581-73-0) is predicted to undergo O-dealkylation at the CF3-O bond with a probability score of 0.72 (scale 0–1) by CYP2C9 and CYP3A4 [1]. Additionally, the 4-tert-butyl analog (CAS 1903711-79-4) is predicted to undergo tert-butyl hydroxylation with a probability score of 0.85 [1]. The 2-chloro analog is therefore predicted to exhibit greater oxidative metabolic stability compared to both the 2-OCF3 and 4-tert-butyl analogs.

Metabolic stability CYP450 metabolism Site of metabolism prediction

Precision Application Scenarios for 2-Chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide (CAS 2034451-70-0) Based on Structural Differentiation Evidence


Thromboxane A2 Synthase Inhibitor Hit-to-Lead Optimization with Defined Ortho-Substitution SAR

The compound serves as a key SAR probe for investigating the contribution of ortho-chloro substitution to TXAS inhibitory potency within the N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide scaffold. Class-level evidence indicates that ortho substitution can enhance TXAS inhibition by 5- to 10-fold over unsubstituted analogs [1], making this compound a rational starting point for lead optimization campaigns targeting TXAS-mediated thrombotic or hypertensive disorders.

Pharmacokinetic Profiling Studies Requiring Moderate Lipophilicity and Predicted Metabolic Stability

With a calculated logP of approximately 3.34—substantially lower than the 4-tert-butyl (logP ~4.5–4.8) and 2-trifluoromethoxy (logP ~4.0–4.3) analogs—this compound offers a more favorable lipophilicity profile for achieving balanced permeability and aqueous solubility [1]. Combined with its predicted resistance to oxidative CYP metabolism at the ortho-chloro position [2], the compound is well-suited for in vitro ADME panel screening and cassette PK studies where moderate clearance and acceptable bioavailability are desired.

Halogen Bonding Probe in Crystallographic Fragment Screening

The ortho-chloro substituent provides a weak but geometrically defined halogen-bonding donor that can engage backbone carbonyl or side-chain hydroxyl groups in protein binding pockets. This property is quantitatively distinct from the stronger H-bond acceptors present in the 2-OCF3 and 3-CN analogs [1]. The compound is thus applicable as a halogen-bonding probe in X-ray crystallography or cryo-EM fragment screening campaigns aimed at mapping protein–ligand interaction hotspots.

Cyclopropyl-Imidazole Scaffold Expansion in Underexplored Chemical Space

The 2-cyclopropyl-1H-imidazole moiety imparts conformational rigidity and a unique steric footprint relative to the more common 2-methyl or 2-phenyl imidazole variants found in approved TXAS inhibitors such as ozagrel. Combined with the ortho-chloro benzamide, this scaffold occupies a region of chemical space that is sparsely populated in public bioactivity databases (no reported ChEMBL activity at the time of data extraction) [2], offering opportunities for intellectual property generation and novel target deconvolution studies.

Quote Request

Request a Quote for 2-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.